2-Formyl-4,5-dimethoxybenzonitrile
Overview
Description
2-Formyl-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a formyl group, two methoxy groups, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4,5-dimethoxybenzonitrile typically involves the formylation of 4,5-dimethoxybenzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to ensure the selective formylation at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: 2-Carboxy-4,5-dimethoxybenzonitrile.
Reduction: 2-Formyl-4,5-dimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-4,5-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formyl-4,5-dimethoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- 4,5-Dimethoxybenzonitrile
- 2-Formylbenzonitrile
- 2-Formyl-4-methoxybenzonitrile
Comparison: 2-Formyl-4,5-dimethoxybenzonitrile is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and properties. Compared to 4,5-dimethoxybenzonitrile, the formyl group adds an additional site for chemical modification. Compared to 2-formylbenzonitrile, the methoxy groups enhance its solubility and influence its electronic properties.
Biological Activity
2-Formyl-4,5-dimethoxybenzonitrile (CAS No. 1013112-48-5) is an organic compound characterized by its unique structure, which includes a formyl group, two methoxy groups, and a nitrile group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C10H9NO3
- Molecular Weight : 189.18 g/mol
- Structure : The compound features a central benzene ring with substituents that include a formyl (-CHO) group at the 2-position, two methoxy (-OCH₃) groups at the 4 and 5 positions, and a nitrile (-CN) group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the formyl and nitrile groups allows for potential participation in biochemical pathways that influence cellular processes.
- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites, thereby affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in antibiotic development.
- Anticancer Potential : Research indicates that certain derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Recent studies have explored the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound on several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis |
PC-3 | 25 | Cell cycle arrest at G1 phase |
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted in 2023 demonstrated that formulations containing this compound significantly reduced bacterial load in infected mouse models compared to controls.
- Case Study on Cancer Cell Inhibition : Another investigation revealed that this compound induced apoptosis in MCF-7 cells via the intrinsic pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Properties
IUPAC Name |
2-formyl-4,5-dimethoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXSTHJDYEIIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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